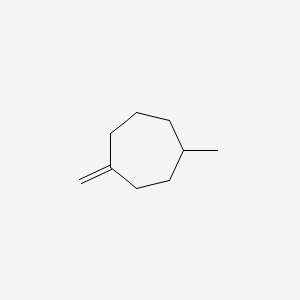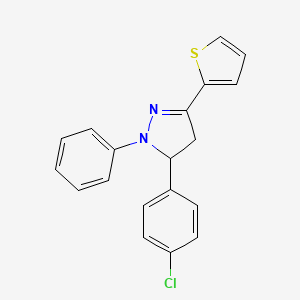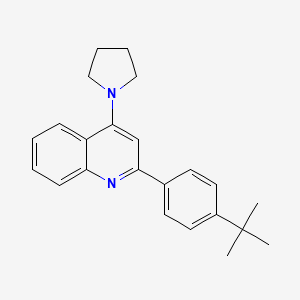
2-(2,5-dimethylphenoxy)-N'-isopropylacetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-dimethylphenoxy)-N’-isopropylacetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 5 positions, an isopropyl group attached to the nitrogen atom, and an acetohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethylphenoxy)-N’-isopropylacetohydrazide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethylphenol and isopropylhydrazine.
Formation of Intermediate: 2,5-dimethylphenol is reacted with chloroacetic acid to form 2-(2,5-dimethylphenoxy)acetic acid.
Hydrazide Formation: The intermediate is then reacted with isopropylhydrazine under reflux conditions to form 2-(2,5-dimethylphenoxy)-N’-isopropylacetohydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis.
化学反応の分析
Types of Reactions
2-(2,5-dimethylphenoxy)-N’-isopropylacetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenoxy ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while reduction can produce amines.
科学的研究の応用
2-(2,5-dimethylphenoxy)-N’-isopropylacetohydrazide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which 2-(2,5-dimethylphenoxy)-N’-isopropylacetohydrazide exerts its effects involves interaction with specific molecular targets. The phenoxy group may interact with enzymes or receptors, while the hydrazide moiety can form hydrogen bonds or coordinate with metal ions. These interactions can modulate biological pathways and result in various pharmacological effects.
類似化合物との比較
Similar Compounds
Gemfibrozil: 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid, used as a lipid-regulating agent.
Fenofibrate: Another fibrate used to reduce cholesterol levels.
Bezafibrate: Similar to gemfibrozil and fenofibrate, used for lipid regulation.
Uniqueness
2-(2,5-dimethylphenoxy)-N’-isopropylacetohydrazide is unique due to its specific hydrazide structure, which imparts distinct chemical and biological properties compared to other phenoxy derivatives
特性
分子式 |
C13H20N2O2 |
|---|---|
分子量 |
236.31 g/mol |
IUPAC名 |
2-(2,5-dimethylphenoxy)-N'-propan-2-ylacetohydrazide |
InChI |
InChI=1S/C13H20N2O2/c1-9(2)14-15-13(16)8-17-12-7-10(3)5-6-11(12)4/h5-7,9,14H,8H2,1-4H3,(H,15,16) |
InChIキー |
POSJVLUNSQUJGQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NNC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(2-Ethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11950802.png)

![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11950810.png)
![2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl-](/img/structure/B11950812.png)
![4-[(2-Ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B11950825.png)






